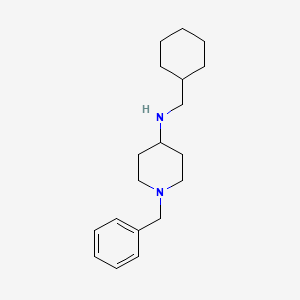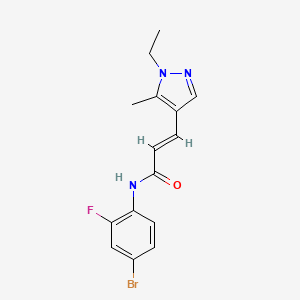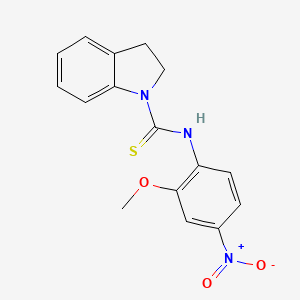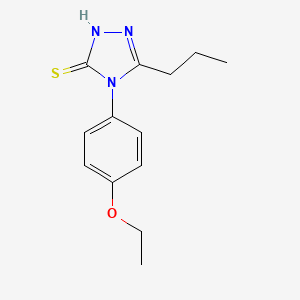![molecular formula C18H17NO3 B4624209 3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4624209.png)
3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, starting from acetoacetic esters, leading to the formation of various heterocyclic systems. For instance, methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate were prepared from corresponding acetoacetic esters and used as reagents for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other compounds (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure and hydrogen bonding patterns of compounds closely related to "3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one" have been extensively studied. For example, the crystal structures of (4-acetylphenyl)amino 2,2-dimethylpropanoate and (E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one were characterized, revealing orthorhombic crystal systems and strong intermolecular hydrogen bonding (Kant, Maiti, Awasthi, & Agarwal, 2014).
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, contributing to the synthesis of new heterocyclic compounds. This includes reactions with primary and heterocyclic amines leading to Schiff bases and other nitrogen-containing heterocycles, demonstrating the compound's versatility as a building block in organic synthesis (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties, including crystal structure and spectroscopic data, of compounds analogous to "3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one" have been determined. Single-crystal X-ray diffraction techniques have elucidated their crystalline nature and molecular geometry, providing insight into their stability and molecular interactions (Selig et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with various nucleophiles and reagents, are key to understanding the utility of "3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one" in synthesis. Detailed spectroscopic characterization and theoretical studies have provided insights into the electronic structure and potential reactivity patterns of these compounds (Kant et al., 2014).
Aplicaciones Científicas De Investigación
Heterocyclic System Synthesis
One study described the use of related compounds in the synthesis of heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and other complex molecules, showcasing their utility in organic chemistry and potential pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).
Antioxidant Activity
Another research focus has been on the synthesis and characterization of 2'-aminochalcone derivatives, including their antioxidant activity. Compounds similar to 3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one have been synthesized, characterized, and shown to possess significant antioxidant properties, potentially offering benefits in oxidative stress-related conditions (Sulpizio, Roller, Giester, & Rompel, 2016).
Photopolymerization Applications
Research has also explored the use of similar chemical compounds as photoinitiators in polymerization processes. For instance, a study on nitroxide-mediated photopolymerization introduced a novel compound for initiating polymer growth under UV irradiation, highlighting the compound's potential in materials science and engineering (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Antimicrobial Agent Synthesis
Compounds with structural similarities have been utilized in the synthesis of antimicrobial agents. A specific study detailed the preparation of formazans from a base compound, demonstrating moderate antimicrobial activity against pathogenic strains, indicating their potential in developing new antibiotics or disinfectants (Sah, Bidawat, Seth, & Gharu, 2014).
Propiedades
IUPAC Name |
(E)-3-(4-acetylanilino)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(20)14-3-7-16(8-4-14)19-12-11-18(21)15-5-9-17(22-2)10-6-15/h3-12,19H,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAXPQDRGLKDBN-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-acetylanilino)-1-(4-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-({2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4624129.png)


![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)
![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4624152.png)

![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)

![2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4624174.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4624186.png)
![N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4624189.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4624208.png)
![N-(sec-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4624211.png)